Bao gong teng A

Overview

Description

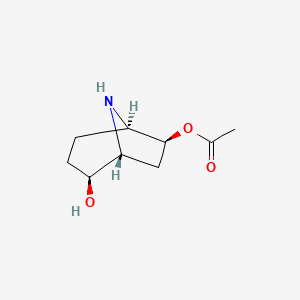

Bao Gong Teng A (C₉H₁₅NO₃; molecular weight: 185.22 g/mol) is a 2-hydroxylated tropane alkaloid isolated from the Chinese medicinal plant Erycibe obtusifolia Benth. . It exhibits significant hypotensive and miotic activities, making it a candidate for glaucoma treatment with fewer side effects compared to standard therapies like pilocarpine . Its structure features a bicyclic tropane core with a hydroxyl group at the C-2 position and an acetate ester at C-6, contributing to its stereochemical complexity (four defined stereocenters) and pharmacological profile .

Synthetic routes emphasize efficiency and stereoselectivity. A notable method employs an Evans chiral auxiliary to control regiochemistry during a 1,3-dipolar cycloaddition between a p-chlorobenzyl pyridinium salt and (R)-3-acryloyl-4-benzyloxazolidinone, achieving gram-scale production .

Preparation Methods

Baogongteng A can be synthesized using various methods. One common synthetic route involves the alkylation of 3-hydroxypyridine with benzylbromide, followed by condensation with acrylonitrile and reduction with lithium aluminum hydride . Another method involves the bromination of acetoxytropanone, followed by treatment with silver carbonate and ethane-1,2-dithiol, and subsequent desulfurization and oxidation steps . Industrial production methods typically involve the extraction of Baogongteng A from Erycibe obtusifolia Benth using solvent extraction techniques .

Chemical Reactions Analysis

Baogongteng A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid to form acetoxy derivatives.

Reduction: Reduction reactions can be performed using sodium borohydride or hydrogenation with palladium on carbon.

Common reagents used in these reactions include lithium aluminum hydride, m-chloroperbenzoic acid, sodium borohydride, and palladium on carbon . Major products formed from these reactions include various acetoxy and hydroxy derivatives .

Scientific Research Applications

Baogongteng A has a wide range of scientific research applications:

Mechanism of Action

Baogongteng A exerts its effects primarily through its action as a muscarinic agonist . It binds to muscarinic acetylcholine receptors, leading to the activation of these receptors and subsequent physiological responses. The compound’s hypotensive effect is achieved by reducing intraocular pressure and inducing miosis . The molecular targets involved include muscarinic receptors in the iris muscle and other tissues .

Comparison with Similar Compounds

Structural and Functional Analogues of Bao Gong Teng A

The following table compares this compound with structurally related tropane alkaloids and functionally similar muscarinic agonists:

Key Differentiators

Structural Complexity : this compound’s 2-hydroxy group distinguishes it from atropine and scopolamine, which lack hydroxylation at this position. This modification enhances its selectivity for muscarinic acetylcholine receptors (mAChRs), reducing off-target effects .

Synthetic Accessibility : Modern methods like Evans auxiliary-mediated cycloaddition enable scalable, stereoselective production , whereas traditional tropane alkaloids rely on plant extraction or less efficient synthetic routes.

Functional Analogues in Traditional Medicine

- Lei Gong Teng (雷公藤): Contains diterpenoids (e.g., triptolide) with anti-inflammatory and immunosuppressive properties. Unlike this compound, it is highly toxic, causing gastrointestinal and organ damage at high doses .

Biological Activity

Bao Gong Teng A, also known as Erycibe Alkaloid II, is a tropane alkaloid derived from the Chinese herb Erycibe obtusifolia Benth. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of ophthalmology and oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure typical of tropane alkaloids. Its molecular formula is CHN, and it features specific functional groups that contribute to its pharmacological effects. The compound's structural features enable it to interact with various biological targets, making it a subject of extensive research.

- Intraocular Pressure Reduction :

-

Anti-inflammatory Properties :

- Research suggests that this compound modulates inflammatory pathways, which may provide therapeutic benefits for conditions such as rheumatoid arthritis and other autoimmune diseases. Its ability to reduce inflammation could be linked to its interaction with muscarinic receptors.

-

Neuroprotective Effects :

- Preliminary studies indicate potential neuroprotective properties, which could be beneficial for retinal health and possibly in neurodegenerative diseases. This aspect is particularly promising given the increasing prevalence of such conditions.

-

Anticancer Activity :

- Emerging research points to the ability of this compound to suppress cancer cell growth and proliferation. While still in the early stages, these findings suggest that the compound may have applications in cancer therapy.

Glaucoma Treatment

- Efficacy : Clinical studies have demonstrated that this compound can significantly reduce IOP in animal models, indicating its potential as a therapeutic agent for glaucoma management.

- Comparative Studies : When compared with pilocarpine, this compound exhibited superior performance in lowering IOP in rabbits.

Inflammation and Autoimmune Disorders

- Mechanistic Insights : The anti-inflammatory effects may stem from its ability to inhibit specific inflammatory mediators or pathways, although detailed mechanisms remain under investigation.

Cancer Research

- Preliminary Findings : Initial studies have shown that this compound can inhibit the growth of certain cancer cell lines. Further research is needed to elucidate its mechanisms and efficacy in vivo.

Data Tables

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| Intraocular Pressure Reduction | Enhances aqueous humor outflow | Glaucoma treatment |

| Anti-inflammatory | Modulates inflammatory pathways | Rheumatoid arthritis, autoimmune diseases |

| Neuroprotective | Potentially protects retinal neurons | Neurodegenerative disease management |

| Anticancer | Suppresses cancer cell proliferation | Cancer therapy |

Case Studies

- Glaucoma Management :

- Inflammation Modulation :

- Cancer Cell Growth Inhibition :

Q & A

Basic Research Questions

Q. What methodologies are recommended for the initial isolation and structural characterization of Bao Gong Teng A from its natural source?

- Methodological Answer : Isolation involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like high-performance liquid chromatography (HPLC) or column chromatography. Structural characterization requires spectroscopic methods such as nuclear magnetic resonance (NMR; 1H and 13C) and mass spectrometry (MS). Researchers should document solvent ratios, column parameters, and purity thresholds (>95% via HPLC-UV) to ensure reproducibility. For novel compounds, X-ray crystallography may confirm stereochemistry .

Q. How can researchers establish baseline pharmacological activity profiles for this compound?

- Methodological Answer : Begin with in vitro assays targeting receptor binding (e.g., GPCR screens) or enzyme inhibition (e.g., acetylcholinesterase). Use cell-based models (e.g., HEK293 or primary cultures) for functional activity. Dose-response curves (e.g., 0.1–100 µM) and positive controls (e.g., known inhibitors) validate specificity. Prioritize assays aligned with traditional uses, such as anti-inflammatory or neuroprotective pathways, and cross-reference with existing phytochemical databases .

Q. What protocols ensure the stability and purity of this compound during long-term storage?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use inert atmospheres (argon) and light-resistant containers. For purity, employ orthogonal methods: NMR for structural integrity and LC-MS for contaminant detection. Document lot-to-lot variability to identify degradation triggers .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic (PK) data across studies be systematically resolved?

- Methodological Answer : Perform meta-analyses comparing variables like dosage forms (oral vs. intravenous), species differences, and analytical methods (LC-MS vs. ELISA). Use compartmental modeling to identify absorption rate-limiting steps. Validate findings through cross-laboratory reproducibility trials with standardized protocols (e.g., fixed sampling intervals, matched animal strains) .

Q. What experimental designs are optimal for comparative efficacy studies between this compound and synthetic analogs?

- Methodological Answer : Employ blinded, randomized controlled trials (RCTs) in disease-specific models (e.g., induced neuroinflammation in rodents). Use equipotent dosing based on IC50 values and include synergy assays (e.g., Chou-Talalay method). Apply omics approaches (transcriptomics, metabolomics) to differentiate mechanistic pathways and off-target effects .

Q. How can researchers elucidate the molecular targets of this compound in complex biological systems?

- Methodological Answer : Combine affinity chromatography (using this compound as bait) with proteomic profiling (e.g., SILAC labeling). Validate hits via CRISPR/Cas9 knockout models and surface plasmon resonance (SPR) for binding kinetics. Pathway enrichment analysis (e.g., KEGG, GO) identifies upstream/downstream effectors. For in vivo relevance, use tissue-specific knockouts .

Q. What considerations are critical when designing Phase I clinical trials for this compound?

- Methodological Answer : Start with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts (n=6–8/group). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish safety margins. Incorporate biomarker panels (e.g., cytokine levels for anti-inflammatory effects) and adaptive trial designs to adjust dosing. Preclinical data must adhere to GLP standards, and trial protocols should align with ICH guidelines .

Q. Data Analysis & Contradiction Management

Q. What statistical approaches address variability in this compound’s bioactivity data across cell lines?

- Methodological Answer : Apply mixed-effects models to account for inter-experimental variability (e.g., passage number, culture conditions). Use principal component analysis (PCA) to identify confounding factors. Normalize data to housekeeping genes/proteins and validate findings in ≥3 independent cell lines. Publicly share raw data via repositories like Figshare to enable cross-validation .

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer : Investigate bioavailability limitations (e.g., plasma protein binding, first-pass metabolism) using ex vivo serum incubation assays. Modify formulations (e.g., nanoemulsions) to enhance solubility. Use microdialysis in target tissues (e.g., brain) to measure free drug concentrations. Integrate physiologically based PK (PBPK) modeling to predict human outcomes .

Properties

IUPAC Name |

[(1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXBMHMVOFJROW-HXFLIBJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(CCC1N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2[C@H](CC[C@H]1N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30995718 | |

| Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74239-84-2 | |

| Record name | Bao gong teng A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074239842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.